Alchorneine
Description
Historical Isolation and Characterization
Alchorneine was first isolated in 1964 from the root bark of Alchornea castaneifolia during phytochemical investigations into tropical medicinal plants. Early characterization efforts employed solvent extraction techniques using methanol and ethyl acetate, followed by column chromatography to purify the compound. Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) revealed its imidazopyrimidine backbone, characterized by a fused imidazole and pyrimidine ring system. A pivotal study in 2021 identified a structurally related derivative, alchorneinol, from Alchornea hirtella, further expanding the chemical diversity within this alkaloid class.
Taxonomic Classification within Imidazopyrimidine Alkaloids
This compound belongs to the imidazopyrimidine alkaloids, a subclass distinguished by a bicyclic framework combining imidazole and pyrimidine rings. Its molecular formula, $$ \text{C}{12}\text{H}{19}\text{N}_{3}\text{O} $$, includes a methoxy group at position 1 and an isopropenyl substituent at position 2, contributing to its stereochemical complexity. Unlike simpler imidazole alkaloids such as pilocarpine, this compound’s extended conjugation system enhances its interaction with biological targets, particularly enzymes and receptors. The compound’s classification is further supported by biosynthetic studies linking it to histidine-derived pathways, common among imidazole-containing natural products.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{19}\text{N}_{3}\text{O} $$ |
| Ring System | Imidazo[1,2-a]pyrimidine |
| Functional Groups | Methoxy, isopropenyl |
| Biosynthetic Origin | L-Histidine derivatives |
Distribution in Alchornea Genus
This compound is predominantly found in species of the pantropical genus Alchornea (Euphorbiaceae), with notable occurrences in:
- Alchornea cordifolia: Leaves and stem bark.
- Alchornea hirtella: Root bark.
- Alchornea floribunda: Bark and roots.
Geographically, these species thrive in African and South American rainforests, where traditional healers utilize them for antimicrobial and anti-inflammatory purposes. Comparative phytochemical analyses indicate higher this compound concentrations in root tissues, suggesting tissue-specific biosynthesis.
Table 2: Distribution of this compound in Alchornea Species
| Species | Plant Part | Geographic Region |
|---|---|---|
| A. cordifolia | Leaves, stem bark | West Africa |
| A. hirtella | Root bark | Sierra Leone |
| A. floribunda | Bark, roots | Central Africa |
Significance in Natural Product Chemistry
This compound’s significance stems from its dual role as a bioactive compound and a synthetic template. Studies highlight its antimicrobial properties against Staphylococcus aureus and antiviral activity against herpes simplex virus. Additionally, its structural motif has inspired synthetic analogs targeting neurological disorders, leveraging interactions with glutamatergic receptors. The compound’s ability to inhibit acetylcholinesterase underscores its potential in treating neurodegenerative diseases.
Table 3: Bioactive Properties and Applications of this compound
| Bioactivity | Mechanism | Potential Application |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Antibacterial agents |
| Antiviral | Inhibition of viral entry | Antiviral therapeutics |
| Enzyme Inhibition | Acetylcholinesterase blockage | Neurodegenerative therapy |
In drug discovery, this compound’s scaffold has guided the development of imidazo[1,2-a]pyrimidine derivatives with enhanced pharmacokinetic profiles. For instance, modifications at the C-3 position yield compounds with improved blood-brain barrier permeability, critical for central nervous system targets.
Properties
IUPAC Name |
(2R)-1-methoxy-7,7-dimethyl-2-prop-1-en-2-yl-2,3-dihydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)10-8-14-7-6-12(3,4)13-11(14)15(10)16-5/h6-7,10H,1,8H2,2-5H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNXAKUMTKVCLL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CN2C=CC(N=C2N1OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CN2C=CC(N=C2N1OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276915 | |
| Record name | Alchorneine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28340-21-8 | |
| Record name | (2R)-1,2,3,7-Tetrahydro-1-methoxy-7,7-dimethyl-2-(1-methylethenyl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28340-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alchorneine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028340218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alchorneine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCHORNEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8Q3SE26S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sequential Alkylation of Acetone Oxime
The synthesis begins with acetone oxime, which undergoes sequential alkylation to introduce side chains critical for cyclization. For example, treatment with allyl bromide in the presence of a base yields oxime 30 , a key intermediate containing all carbons required for the tricyclic alkaloid core.
Nitrone Formation and Cyclization
Oxime 30 is converted to nitrone 40 through oxidation with meta-chloroperbenzoic acid (mCPBA). Nitrone 40 undergoes an intramolecular 1,3-dipolar cycloaddition with a tethered diene, producing isoxazolidine 43 in 68% yield. This step is pivotal for establishing the stereochemistry of the bicyclic system.
Table 1: Key Reaction Conditions for Cycloaddition
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrone formation | mCPBA, CH₂Cl₂, 0°C | 85 |
| Cycloaddition | Toluene, reflux, 12 h | 68 |
Tricyclic Core Assembly
Isoxazolidine 43 is subjected to hydrogenolysis to cleave the N–O bond, followed by oxidation to ketone 52 . A tandem oxidation-Michael addition using Jones reagent stereoselectively forms the tricyclic core, yielding 52 in 45% overall yield from 43 .
Stereochemical Challenges and Epimerization
A major hurdle in this compound synthesis is controlling the stereochemistry at C2. Initial attempts to epimerize 52 to cylindricine C using acidic or basic conditions failed, resulting in the undesired 2-epi-cylindricine C (53 ). Computational studies suggest that the equatorial position of the C2 hydroxyl group in 52 is thermodynamically favored, complicating epimerization.
Deoxygenation and Final Functionalization
Barton-McCombie Deoxygenation
Tricyclic ketone 52 undergoes Barton-McCombie deoxygenation using thiocarbamate formation followed by radical reduction with tributyltin hydride. This yields amine 59 , whose structure was confirmed via X-ray crystallography of its picrate salt.
Deprotection and Isolation
Removal of the O-phenyl protecting group from 59 using BBr₃ affords amino alcohol 60 , hypothesized to be lepadiformine. However, NMR discrepancies between synthetic 60 and natural lepadiformine underscore the need for revised structural assignments.
Alternative Approaches and Limitations
Biogenetic-Inspired Routes
Recent efforts have explored biomimetic synthesis leveraging polyketide precursors, but low yields (≤20%) and poor stereocontrol have hindered progress.
Chemical Reactions Analysis
Types of Reactions: Alchorneine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Substitution: Halogenated derivatives with substituted functional groups.
Scientific Research Applications
Phytochemical Properties
Alchorneine is primarily isolated from species such as Alchornea floribunda and Alchornea cordifolia . These plants contain various bioactive compounds, including alkaloids, terpenes, flavonoids, and saponins, which contribute to their medicinal properties . The phytochemical analysis reveals that this compound exhibits significant antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties against various pathogens. For instance, extracts from Alchornea floribunda showed significant inhibition against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The terpenoid-rich fractions exhibited inhibition zone diameters comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory effects, evidenced by its ability to reduce edema in animal models. In a study involving formaldehyde-induced arthritis in rats, the extract showed a dose-dependent inhibition of leukocyte migration and inflammation . The presence of secondary metabolites like flavonoids and tannins is believed to mediate these effects.
Anticancer Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Extracts from Alchornea cordifolia demonstrated selective cytotoxicity against human hepatocellular carcinoma cells with an IC50 value of 2.57 µM . These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Management of Sickle Cell Disease
A notable study focused on the anti-sickling properties of Alchornea spp. extracts revealed significant reductions in red blood cell sickling rates (>70% inhibition) at specific concentrations . This research highlights the potential use of this compound in managing sickle cell disease through its ability to inhibit polymerization of hemoglobin.
Cardiovascular Applications
In preclinical studies involving preeclamptic models, methanolic extracts from Alchornea cordifolia effectively reduced blood pressure and proteinuria . This suggests that this compound may have cardiovascular protective effects, warranting further investigation into its mechanisms.
Data Summary
The following table summarizes the biological activities and their corresponding effects observed in various studies involving this compound:
Mechanism of Action
The mechanism of action of alchorneine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Alchorneinol
- Structural Differences: Alchorneine lacks a hydroxyl group at position 5, whereas alchorneinol incorporates a hydroxyl group at this position, altering its solubility (slight water solubility) and hydrogen-bonding capacity .
- Bioactivity: Both compounds demonstrate analgesic and antidiarrheal effects, but alchorneinol shows enhanced activity against ethanol-induced fatigue, attributed to its hydroxyl group .
- Extraction: this compound and alchorneinol are co-extracted via solvent-solvent partitioning from A. hirtella root bark, with alchorneinol requiring additional chromatographic separation due to structural complexity .
Alchornidine
- Structural Profile: A guanidine alkaloid with isoprenoid substituents, differing from this compound’s imidazopyrimidine backbone .
- Pharmacology : Alchornidine shares antimicrobial and antiplasmodial activities with this compound but lacks reported analgesic effects .
- Occurrence : Co-occurs with this compound in A. cordifolia, suggesting synergistic roles in traditional remedies for fever and rheumatism .
N1,N2-Diisopentenyl Guanidine
- Structural Contrast : A guanidine derivative with two isopentenyl chains, lacking the fused heterocyclic core of this compound .
- Function: Exhibits immunomodulatory and antimalarial properties, overlapping with this compound’s antiplasmodial activity but differing in mechanism due to guanidine’s nucleophilic nature .
Yohimbine
- Divergent Structure: A monoterpenoid indole alkaloid with a carbazole moiety, structurally unrelated to this compound but sharing α2-adrenergic receptor antagonism .
- Therapeutic Overlap : Both compounds alleviate pain, but yohimbine’s vasodilatory effects contrast with this compound’s gastrointestinal applications .
Comparative Data Table
Research Findings and Mechanistic Insights
- Bioactivity Correlation : The imidazopyrimidine core in this compound and its derivatives is critical for binding to microbial enzymes and inflammatory mediators, while guanidine alkaloids like alchornidine target parasitic proteases .
- Structural-Activity Relationship (SAR): Hydroxyl groups in alchorneinol improve solubility and membrane permeability, enhancing bioavailability compared to this compound . Isoprenoid chains in both compounds facilitate interaction with hydrophobic pockets in target proteins .
- Ecological Synergy: Co-occurrence of this compound and guanidine alkaloids in Alchornea species may deter herbivores like Zonocerus variegatus, highlighting ecological roles alongside pharmacological utility .
Biological Activity
Alchorneine, a compound derived from various species of the genus Alchornea, particularly Alchornea cordifolia and Alchornea floribunda, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.
Phytochemical Profile
This compound is part of a broader class of bioactive compounds found in Alchornea species, which include alkaloids, flavonoids, saponins, and phenolic compounds. These phytochemicals contribute to the plant's medicinal properties. The presence of flavonoids and tannins has been linked to significant antioxidant and anti-inflammatory activities .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory properties. Studies have shown that extracts from Alchornea floribunda significantly inhibit edema formation in animal models. For instance, a methanolic extract demonstrated a 78.4% inhibition rate three hours post-administration compared to a control group . The mechanism involves modulation of pro-inflammatory cytokines and inhibition of inflammatory mediators.
2. Antioxidant Activity
This compound's antioxidant capabilities have been assessed through various assays, including DPPH and ABTS methods. The methanolic extract of Alchornea floribunda showed strong radical scavenging activity, with IC50 values indicating effective protection against oxidative stress . The ethyl acetate fraction also significantly elevated serum catalase and superoxide dismutase levels in experimental animals, highlighting its potential as an antioxidant agent .
3. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Methanolic extracts from Alchornea cordifolia have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 1 mg/mL . This suggests potential applications in treating infections resistant to conventional antibiotics.
4. Immunomodulatory Effects
The compound's ability to modulate immune responses has been explored through studies on T lymphocyte activation. Extracts from Alchornea floribunda enhanced the expression of type-1 cytokines (IFNγ and IL-2), indicating a role in boosting immune function . This property may be beneficial in managing immuno-inflammatory diseases.
Case Study 1: Fertility Enhancement in Male Rats
A study investigated the reproductive effects of methanolic extracts from Alchornea cordifolia on senescent male rats. Results indicated significant improvements in sperm parameters, including count and motility, alongside increased testosterone levels at doses of 200 mg/kg and 400 mg/kg . These findings suggest potential applications for fertility treatments.
Case Study 2: Anticancer Potential
The cytotoxicity of this compound has been evaluated against human hepatocellular carcinoma cells. Extracts showed selective cytotoxicity with minimal effects on normal cells, indicating a promising avenue for cancer therapy development . Further research is warranted to isolate specific compounds responsible for this activity.
Summary Table of Biological Activities
Q & A
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines or model organisms?
- Methodological Answer: Conduct a systematic review with meta-analysis, adhering to PRISMA guidelines. Evaluate heterogeneity using I² statistics and subgroup analyses (e.g., cell type, exposure duration). Validate findings through independent replication in standardized models (e.g., NIH/3T3 fibroblasts or Caenorhabditis elegans) .
Q. How can advanced chromatographic techniques (e.g., UPLC-QTOF-MS) improve the detection of this compound metabolites in pharmacokinetic studies?
- Methodological Answer: Employ ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) for high-sensitivity metabolite profiling. Use isotopic labeling or stable isotope tracing to distinguish endogenous compounds from this compound-derived metabolites. Validate methods using spiked plasma samples with known concentrations .
Q. What computational approaches are effective for predicting this compound’s molecular targets and mechanisms of action?
- Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) against protein databases (PDB) to identify binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Integrate cheminformatics tools (e.g., SwissTargetPrediction) to map potential signaling pathways .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound extracts when synthesizing datasets for publication?
- Methodological Answer: Standardize extraction protocols using SOPs and report batch-specific HPLC fingerprints. Apply principal component analysis (PCA) to chromatographic data to quantify variability. Use mixed-effects models in statistical analysis to account for batch effects .
Q. What ethical and procedural standards are critical when documenting negative or inconclusive results in this compound research?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Clearly describe experimental conditions (e.g., solvent purity, equipment calibration) in supplementary materials to enable troubleshooting .
Tables for Methodological Reference
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| HPLC-UV/Vis | Purity assessment | Column type, flow rate, λ detection | |
| NMR (2D experiments) | Structural elucidation | Solvent, frequency, relaxation delay | |
| UPLC-QTOF-MS | Metabolite profiling | Ionization mode, mass accuracy, resolution | |
| Molecular docking | Target prediction | Scoring function, grid size, hydration |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
